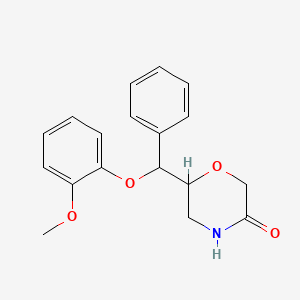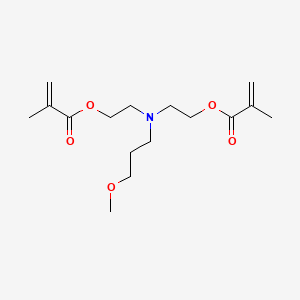
6,8-Difluorochroman-3-amine
Übersicht
Beschreibung
6,8-Difluorochroman-3-amine, also known as DFCA, is a chemical compound with the molecular formula C9H9F2NO . It has an average mass of 185.171 Da and a monoisotopic mass of 185.065216 Da . This compound has gained significant interest in recent years due to its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of amines like 6,8-Difluorochroman-3-amine typically involves reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of 6,8-Difluorochroman-3-amine consists of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom .Wissenschaftliche Forschungsanwendungen
Amine-Functionalized Sorbents for PFAS Removal
A key application of amine-functionalized compounds, similar in function to 6,8-Difluorochroman-3-amine, is in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-containing sorbents are highlighted for their effectiveness in PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for efficient removal. This approach is crucial for treating municipal water and wastewater at low PFAS concentrations, suggesting potential applications for derivatives of 6,8-Difluorochroman-3-amine in environmental remediation technologies (Ateia et al., 2019).
Metal–Organic Frameworks (MOFs) and CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) present another significant application area, particularly for CO2 capture. Due to the strong interaction between CO2 and basic amino functionalities, amine-functionalized MOFs have garnered attention for their high CO2 sorption capacity at low pressures. These materials, including potentially 6,8-Difluorochroman-3-amine derivatives, offer promising solutions for CO2/H2, CO2/CH4, and CO2/N2 separation performance, indicating their potential in addressing climate change and energy sustainability (Lin et al., 2016).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
The degradation of nitrogen-containing hazardous compounds, such as aromatic and aliphatic amines, dyes, and pesticides, through advanced oxidation processes (AOPs) is another area where 6,8-Difluorochroman-3-amine could find application. AOPs are effective in mineralizing resistant compounds, improving water treatment schemes. The research focuses on degradation efficiencies, mechanisms, and the impact of various parameters on treatment outcomes, highlighting the potential of amine-based compounds in environmental cleanup efforts (Bhat & Gogate, 2021).
Amines in Polymerization Processes
Amines, including structures similar to 6,8-Difluorochroman-3-amine, play a crucial role in the polymerization of cyclic esters. These processes, catalyzed by amines, enable the controlled synthesis of polymers from lactones and lactides, offering pathways to biodegradable plastics and other advanced materials. The review of amines as (co)initiators in ring-opening polymerization highlights their significance in the development of sustainable polymers and plastics (Duda et al., 2005).
Eigenschaften
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1,3,7H,2,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESORRKVRNORPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Difluorochroman-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Cyclobutanecarboxamide, N-[(3-chloro-2-pyrazinyl)methyl]-3-oxo-](/img/structure/B3308683.png)





![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3308731.png)